2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole
Description
Properties
CAS No. |
827335-31-9 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2,7-dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C14H15N3/c1-10-4-6-12(7-5-10)13-9-17-8-11(2)15-14(17)16(13)3/h4-9H,1-3H3 |
InChI Key |
FZINDKOSWHTYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(N=C3N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diketones with aldehydes and ammonium acetate in the presence of catalysts such as erbium triflate can yield substituted imidazoles . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or aminated imidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of imidazole, including 2,7-dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cells. A notable study demonstrated the anticancer effects of imidazo[1,2-a]pyridine compounds against breast cancer cell lines (HCC1937), suggesting that similar imidazole derivatives may also possess potent anticancer activities .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. For example, the cytotoxicity of imidazo derivatives was assessed using assays such as MTT and clonogenic survival assays, revealing a substantial reduction in cell viability upon treatment .
Chemical Research Applications
Building Blocks in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the development of novel compounds with diverse functionalities. This compound can be utilized to synthesize other imidazole derivatives or as a precursor in the manufacture of pharmaceuticals .
Interaction Studies
Interaction studies have revealed that this compound interacts with several biological targets. These interactions can lead to the discovery of new therapeutic agents or enhance the efficacy of existing drugs by modifying their pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 1,6-dimethyl-2-(p-tolyl)-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural uniqueness of 2,7-dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole lies in its substitution pattern and fused ring system. Key analogues and their distinguishing features include:
Key Observations :
- Imidazo[1,2-a]pyridines (e.g., Zolpidem) are more extensively studied, with established roles in CNS disorders and fluorescence applications due to their electron-rich aromatic systems .
- Benzo[4,5]imidazo[1,2-a]pyrimidines exhibit broader biological activities, including kinase inhibition and antineoplastic effects, attributed to their extended π-conjugation .
Limitations :
- The understudied nature of imidazo[1,2-a]imidazoles necessitates further pharmacokinetic profiling, particularly regarding metabolic stability and toxicity .
Biological Activity
2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole is a heterocyclic organic compound with a unique imidazole structure that has garnered interest due to its potential biological activities. With a molecular formula of C13H14N4 and a molecular weight of approximately 225.29 g/mol, this compound features two methyl groups at the 2 and 7 positions and a para-methylphenyl group at the 6 position, contributing to its distinctive chemical properties and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the imidazole ring.
- Cyclization Techniques : Employing cyclization of substituted phenyl derivatives with imidazole precursors under specific conditions.
These methods allow for the efficient production of the compound while maintaining high purity levels.
Biological Activities
Research indicates that imidazole derivatives exhibit diverse biological activities, including:
- Antitumor Activity : Several studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Anti-inflammatory Properties : Certain imidazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways . This activity suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Effects : The compound's structure allows it to interact with bacterial membranes, leading to antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
A study focusing on the antitumor effects of imidazole derivatives found that compounds similar to this compound displayed potent inhibitory effects on the MCF-7 cell line. In vitro assays showed inhibition rates exceeding 80% at micromolar concentrations compared to standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Research
In another study involving imidazo[1,2-a]pyrimidine derivatives, researchers noted that certain compounds exhibited significant inhibition of Aurora-A kinase and KSP (kinesin spindle protein), which are critical in cancer progression and inflammation. The findings indicated that these derivatives could serve dual functions as both anti-inflammatory agents and antitumor drugs .
Interaction Studies
Interaction studies have highlighted how this compound interacts with various biological targets. These interactions can lead to alterations in enzyme activity or receptor binding affinity, which are crucial for its biological efficacy. For example:
| Biological Target | Type of Interaction | Effect on Activity |
|---|---|---|
| Aurora-A Kinase | Inhibition | Reduced tumor cell proliferation |
| KSP | Inhibition | Induced apoptosis in cancer cells |
| Bacterial Membranes | Disruption | Antimicrobial activity |
Q & A
Q. What are the common synthetic routes for preparing the imidazo[1,2-a]imidazole core structure?
The core structure is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic/aromatic 1,3-difunctional compounds. For example, cyclization reactions involving substituted pyranones or acetylated intermediates can yield the bicyclic framework. Ligand-free palladium-catalyzed C-H arylation is also used to introduce substituents at specific positions (e.g., position 3 or 6) . Key steps include optimizing reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios of reagents to avoid side products.
Q. How are substituents introduced at the 6-position of the imidazo[1,2-a]imidazole scaffold?
Substituents at the 6-position are often introduced via Suzuki-Miyaura coupling or direct C-H functionalization. For example, 6-(4-methylphenyl) groups can be incorporated using aryl halides in the presence of palladium catalysts. Pre-functionalized intermediates (e.g., brominated precursors) are common starting materials .
Q. What spectroscopic methods are used to confirm the structure of derivatives?
Standard techniques include:
- 1H/13C NMR : To identify proton environments and confirm regiochemistry (e.g., distinguishing between C-2 and C-7 methyl groups).
- High-resolution mass spectrometry (HRMS) : For molecular formula validation.
- IR spectroscopy : To detect functional groups like carbonyls or amines introduced during derivatization .
Q. What biological assays are typically employed to evaluate imidazo[1,2-a]imidazole derivatives?
Common assays include:
- In vitro enzyme inhibition (e.g., kinase or receptor binding assays using fluorescence polarization).
- Antimicrobial susceptibility testing (e.g., MIC determination via broth microdilution).
- Cytotoxicity profiling (e.g., MTT assays on cancer cell lines) .
Advanced Research Questions
Q. How can regioselectivity challenges in C-H arylation be addressed during functionalization?
Regioselective arylation at position 3 (vs. position 2) is achieved using ligandless Pd(OAc)₂ (0.5–2 mol%) with additives like K₂CO₃ in DMF at 120°C. The heterobicyclic system’s electronic properties favor activation at the more electron-deficient position. Computational studies (DFT) can predict reactive sites, while directing groups (e.g., pyridyl) may further enhance selectivity .
Q. What strategies optimize catalytic hydrogenation of imidazo[1,2-a]imidazoles for partial ring saturation?
Partial hydrogenation of the imidazole ring requires controlled conditions:
- Catalyst selection : PtO₂ or Pd/C under low H₂ pressure (1–3 atm).
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates.
- Temperature modulation : 25–50°C to avoid over-reduction. Monitoring via TLC or in situ IR is critical .
Q. How do heterocyclic substituents (e.g., oxadiazoles) influence bioactivity?
Substituents like 1,2,4-oxadiazoles enhance metabolic stability and receptor affinity. For example, 2-(1,2,4-oxadiazol-5-yl) groups increase lipophilicity and π-π stacking with hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies using Hammett constants or CoMFA models can quantify electronic/steric effects .
Q. What are the challenges in characterizing regioisomeric derivatives, and how are they resolved?
Regioisomers (e.g., 2,6- vs. 2,7-dimethyl) are differentiated via:
- NOESY NMR : Spatial proximity of methyl protons to aromatic rings.
- X-ray crystallography : Definitive confirmation of substitution patterns.
- HPLC-MS with chiral columns : For enantiomeric separation in asymmetric syntheses .
Q. How can computational methods guide the design of imidazo[1,2-a]imidazole-based inhibitors?
- Molecular docking : Predict binding poses with target proteins (e.g., VEGFR2 or TIE-2 kinases).
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity early in design .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Imidazo[1,2-a]imidazoles
| Method | Yield (%) | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pd-catalyzed C-H arylation | 65–85 | Pd(OAc)₂, K₂CO₃, DMF, 120°C | Ligandless, regioselective | Limited to electron-deficient arenes |
| Cyclization of aminoimidazoles | 50–75 | AcOH, reflux, 16 h | Broad substrate scope | Long reaction times |
| GBB three-component reaction | 70–90 | Formyl-cyclophanes, isocyanides | Generates skeletal diversity | Requires specialized reagents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
